3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one

Description

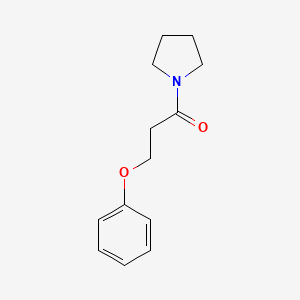

3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is characterized by the presence of a phenoxy group attached to a propanone backbone, which is further linked to a pyrrolidine ring

Properties

IUPAC Name |

3-phenoxy-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(14-9-4-5-10-14)8-11-16-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFUTEXWESZWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 3-phenoxypropanoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one is not fully elucidated. it is believed to interact with specific molecular targets, potentially involving the modulation of enzyme activity or receptor binding. The phenoxy group and pyrrolidine ring may play crucial roles in its biological activity by facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

3-(1-Pyrrolidinyl)-1-propanol: Similar structure but with a hydroxyl group instead of a phenoxy group.

1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Contains a piperazine ring and a pyridine ring, showing different biological activities.

Uniqueness: 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one is unique due to the combination of its phenoxy group and pyrrolidine ring, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, neuroactive, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of approximately 219.29 g/mol. The compound features a phenoxy group and a pyrrolidine ring, which are believed to contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are necessary to elucidate the precise pathways involved.

Neuroactive Properties

This compound has also been investigated for its neuroactive properties. Preliminary findings suggest that it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation and anxiety disorders.

Case Study: Neurotransmitter Interaction

A study evaluating the binding affinity of this compound to various neurotransmitter receptors found that it exhibited notable affinity for serotonin receptors. This interaction could potentially lead to antidepressant effects similar to those observed with established SSRIs (Selective Serotonin Reuptake Inhibitors).

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of pyrrolidine with appropriate phenoxyacetic acid derivatives under controlled conditions.

| Synthesis Step | Reagents | Conditions |

|---|---|---|

| Step 1 | Pyrrolidine + Phenoxyacetic acid | Reflux in solvent |

| Step 2 | Acylation agent (e.g., acetic anhydride) | Stirring at room temperature |

This method allows for the introduction of the pyrrolidine moiety while preserving the integrity of the phenoxy group.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds, each exhibiting unique biological activities:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 3-(Piperazin-1-yloxy)-propanol derivatives | Contains piperazine ring | Antibacterial activity |

| 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one | Contains piperazine and pyridine rings | Antidepressant effects |

The unique combination of the phenoxy group and pyrrolidine ring in this compound may confer distinct chemical and biological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.